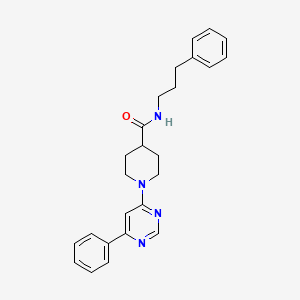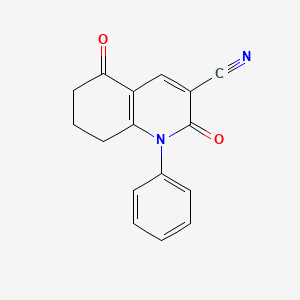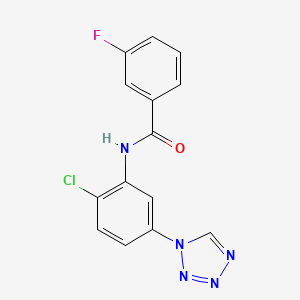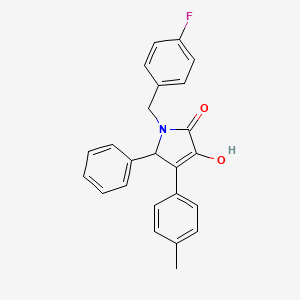
N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a phenylpropyl group and a phenylpyrimidinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Phenylpropyl Group: The piperidine ring can be alkylated with a phenylpropyl halide under basic conditions.
Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to receptors or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylamide
- N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylhydrazide
Uniqueness
“N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H28N4O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3-phenylpropyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O/c30-25(26-15-7-10-20-8-3-1-4-9-20)22-13-16-29(17-14-22)24-18-23(27-19-28-24)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19,22H,7,10,13-17H2,(H,26,30) |
InChI Key |
CWTZLNSYPSJCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)

![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268557.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268560.png)
![4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268563.png)

![7-(indoline-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B11268571.png)

![methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B11268590.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11268596.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11268616.png)
![N-(4-Bromo-2-fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268617.png)
![3-(3-fluorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268627.png)
